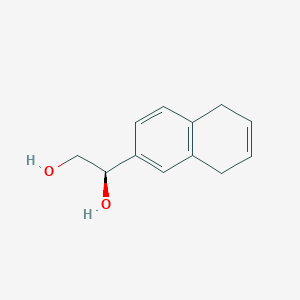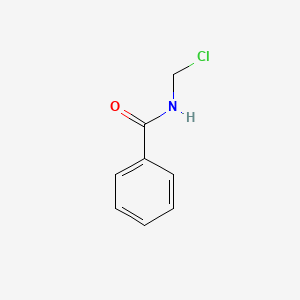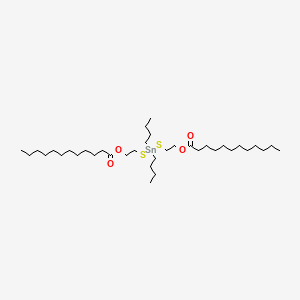
3,5,7,9,10-Pentachloro-2,2,3,4,4,5,6,6,7,8,8,9,10,10-tetradecafluorodecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,7,9,10-Pentachloro-2,2,3,4,4,5,6,6,7,8,8,9,10,10-tetradecafluorodecanoic acid is a highly fluorinated and chlorinated organic compound with the molecular formula C10HCl5F14O2. This compound is known for its unique chemical structure, which includes multiple chlorine and fluorine atoms, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
The synthesis of 3,5,7,9,10-Pentachloro-2,2,3,4,4,5,6,6,7,8,8,9,10,10-tetradecafluorodecanoic acid typically involves the fluorination and chlorination of decanoic acid derivatives. The process includes several steps:
Chlorination: Chlorine atoms are introduced using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Reaction Conditions: These reactions are usually carried out under controlled temperatures and pressures to ensure the selective substitution of hydrogen atoms with fluorine and chlorine atoms.
Industrial production methods may involve continuous flow reactors to optimize the yield and purity of the compound .
Analyse Chemischer Reaktionen
3,5,7,9,10-Pentachloro-2,2,3,4,4,5,6,6,7,8,8,9,10,10-tetradecafluorodecanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide ions (OH-) or amines (NH2-) replace chlorine or fluorine atoms.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3,5,7,9,10-Pentachloro-2,2,3,4,4,5,6,6,7,8,8,9,10,10-tetradecafluorodecanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of highly fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and cell membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Wirkmechanismus
The mechanism of action of 3,5,7,9,10-Pentachloro-2,2,3,4,4,5,6,6,7,8,8,9,10,10-tetradecafluorodecanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s high electronegativity due to the presence of multiple fluorine atoms allows it to form strong interactions with biological molecules, potentially inhibiting or modifying their activity. The exact pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
3,5,7,9,10-Pentachloro-2,2,3,4,4,5,6,6,7,8,8,9,10,10-tetradecafluorodecanoic acid can be compared with other highly fluorinated and chlorinated compounds, such as:
Perfluorooctanoic acid (PFOA): Known for its use in non-stick coatings and its environmental persistence.
Perfluorodecanoic acid (PFDA): Similar in structure but lacks the chlorine atoms present in this compound.
Perfluorooctanesulfonic acid (PFOS): Used in firefighting foams and stain repellents, also known for its environmental impact.
The uniqueness of this compound lies in its combination of both fluorine and chlorine atoms, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
335-74-0 |
|---|---|
Molekularformel |
C10HCl5F14O2 |
Molekulargewicht |
596.3 g/mol |
IUPAC-Name |
3,5,7,9,10-pentachloro-2,2,3,4,4,5,6,6,7,8,8,9,10,10-tetradecafluorodecanoic acid |
InChI |
InChI=1S/C10HCl5F14O2/c11-3(18,2(16,17)1(30)31)7(22,23)4(12,19)8(24,25)5(13,20)9(26,27)6(14,21)10(15,28)29/h(H,30,31) |
InChI-Schlüssel |
ADMOCDJEQJUWJY-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F)(F)Cl)(F)F)(F)Cl)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-[[4-(2,5-dioxopyrrol-1-yl)-2-ethyl-6-methylphenyl]methyl]-3-ethyl-5-methylphenyl]pyrrole-2,5-dione](/img/structure/B13822044.png)
![N-[2-(2-amino-5-methyl-1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B13822061.png)
![1-(4-methylpiperazin-1-yl)-2-[(E)-1-phenylethylideneamino]oxyethanone](/img/structure/B13822068.png)
![2-[4-(6-amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]-N,N-diethylacetamide](/img/structure/B13822073.png)

![6-Amino-4-(2,4-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13822101.png)
![Ethyl [(5-amino-2-pyridinyl)oxy]acetate](/img/structure/B13822102.png)



![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B13822110.png)
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cycloheptyl-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B13822118.png)
